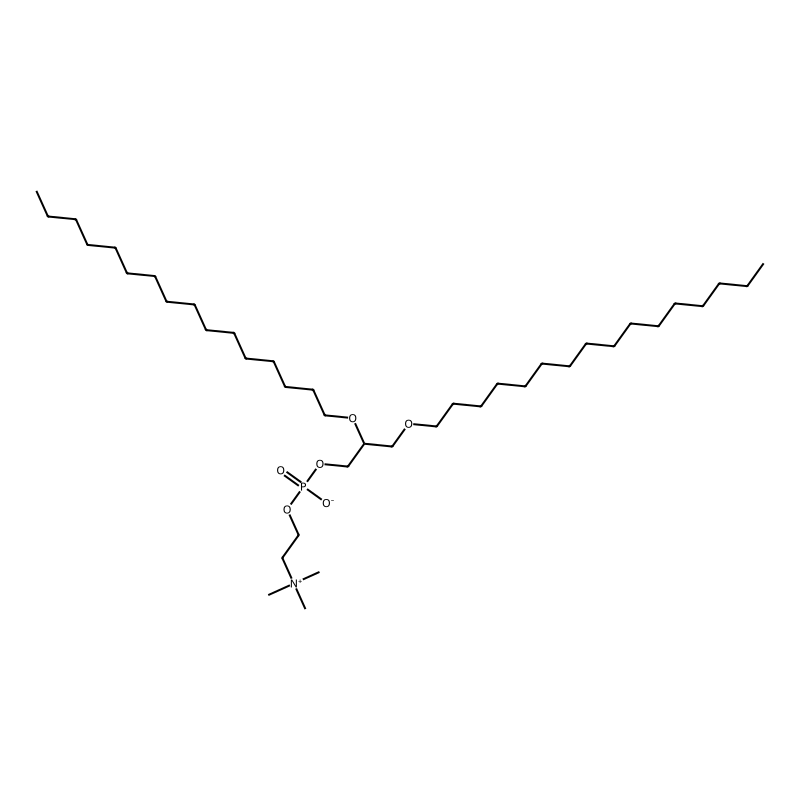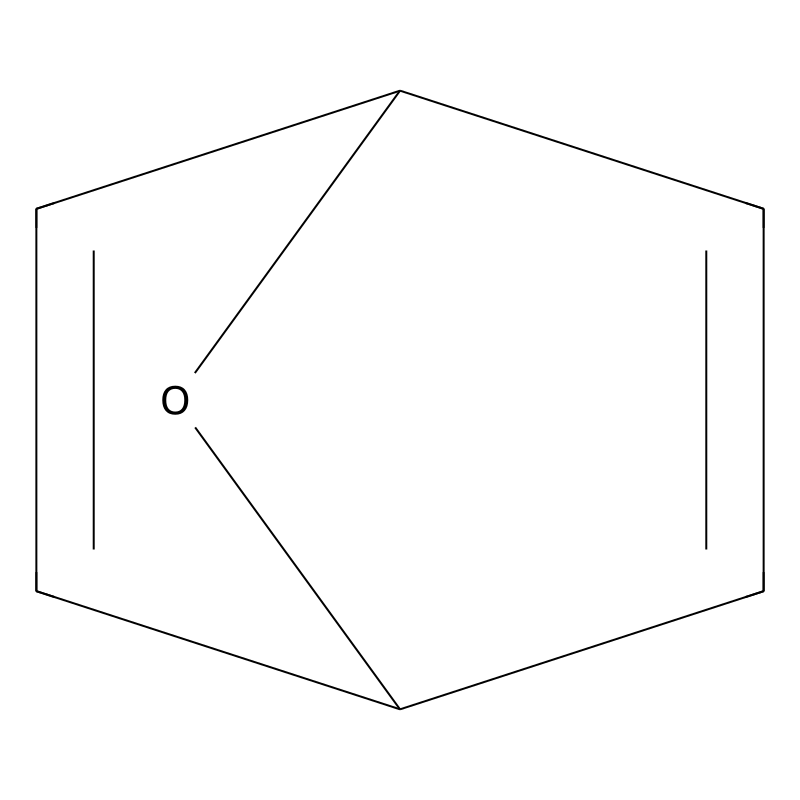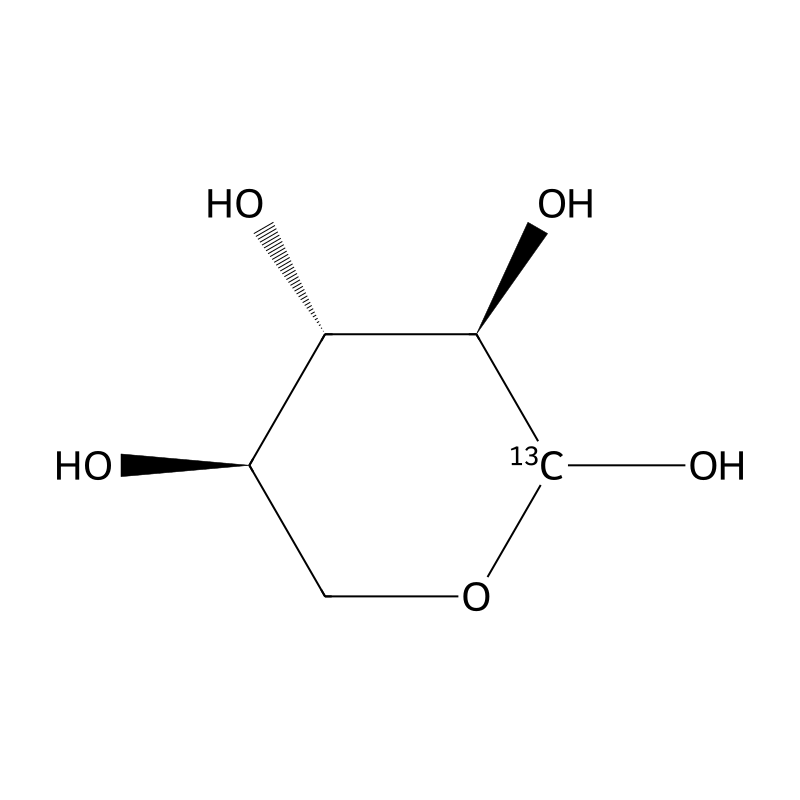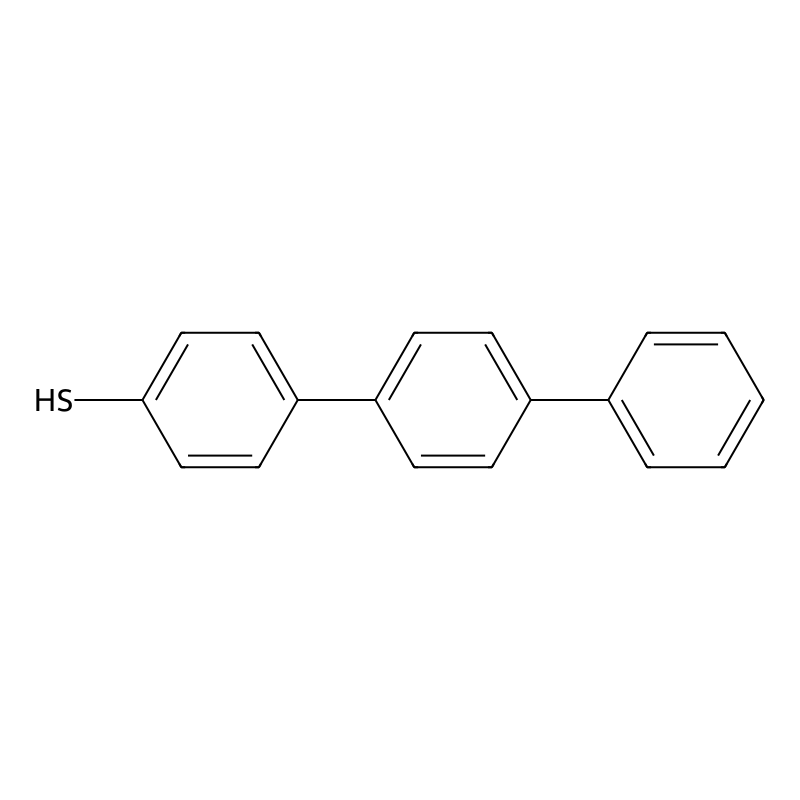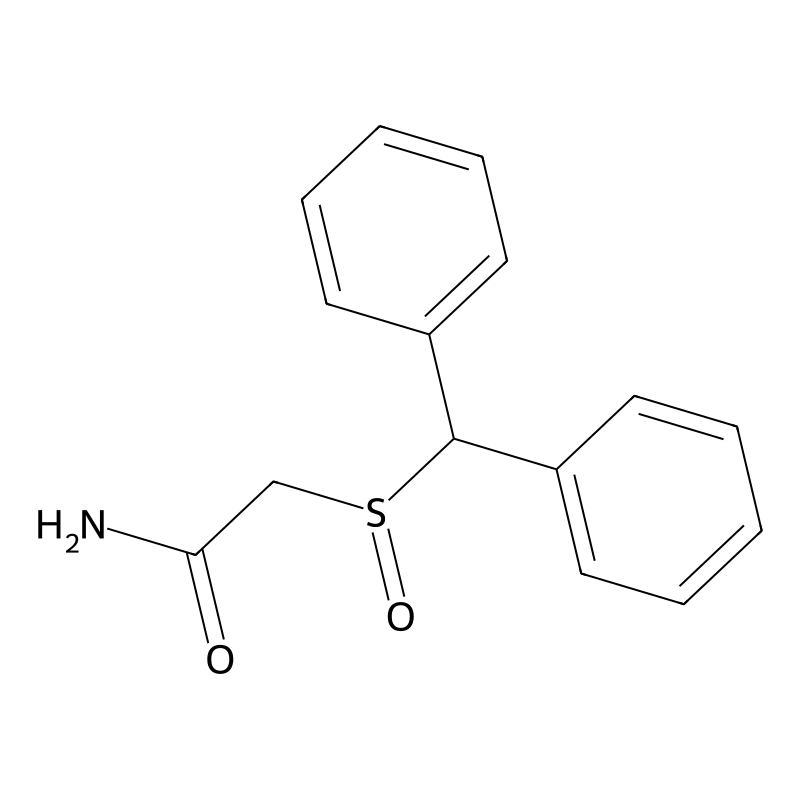Biotin-PEG11-Lipoamide
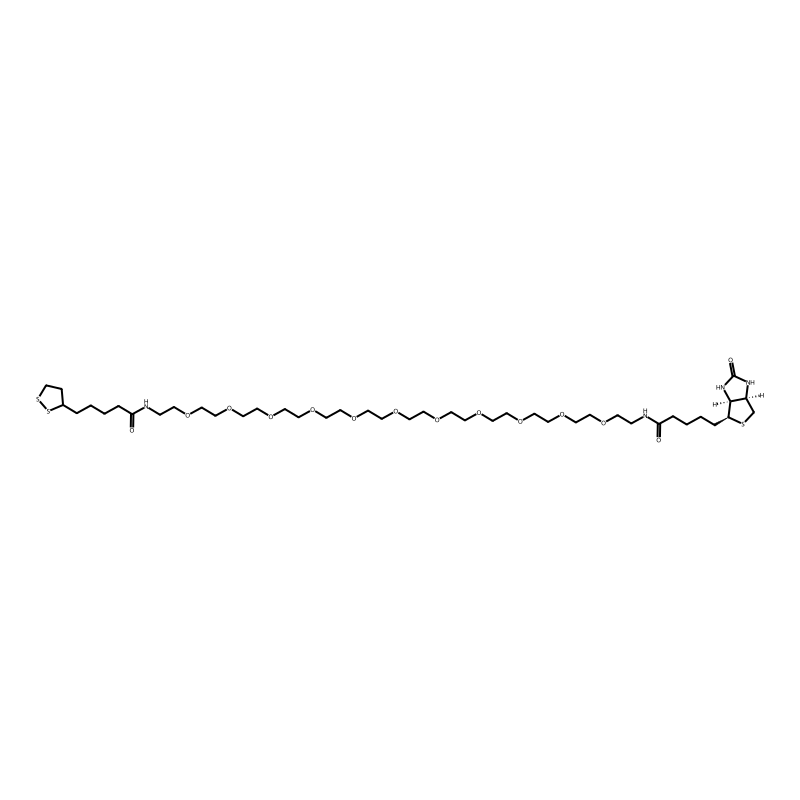
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biotin-PEG11-Lipoamide is a bifunctional linker molecule. It consists of three key components:
- Biotin: A small molecule that binds strongly to avidin and streptavidin proteins []. This interaction is crucial for various applications in biochemistry and biotechnology.
- PEG (Polyethylene Glycol): A hydrophilic spacer chain. PEG increases the water solubility of the molecule and reduces steric hindrance, improving binding efficiency []. The number 11 refers to the average number of repeating units in the PEG chain.
- Lipoamide: A moiety containing a disulfide bond. This group can participate in various chemical reactions for conjugation with other biomolecules [].
Molecular Structure Analysis
Biotin-PEG11-Lipoamide has a linear structure with biotin at one end, linked to lipoamide through the PEG spacer in the middle. The specific structure of lipoamide can vary depending on the commercial source, but it typically contains a five-membered ring with a disulfide bond.
Chemical Reactions Analysis
Several reactions are relevant to Biotin-PEG11-Lipoamide:
Conjugation
The key application of this molecule. The lipoamide group can react with various functional groups on target biomolecules, such as amines or thiols, to form stable covalent bonds []. This creates a biotinylated conjugate that retains the functionality of the original molecule while allowing its specific capture through avidin-biotin interaction.
Disulfide bond reduction
The disulfide bond in lipoamide can be cleaved by reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. This allows further conjugation reactions with thiol-containing molecules [].
Biotin-PEG11-Lipoamide does not have a direct mechanism of action. Its primary function is to serve as a linker molecule. Biotin facilitates the capture and purification of the conjugated biomolecule via its high-affinity interaction with avidin or streptavidin. The PEG spacer enhances water solubility and reduces steric hindrance during binding events [].
Current Research Applications
- Biotinylation of proteins and other biomolecules for affinity purification, detection, and immobilization experiments [].
- Development of targeted drug delivery systems by attaching therapeutic payloads to biotinylated carriers [].
- Bioconjugation of enzymes and other biocatalysts for improved stability and functionality [].
- Biotin: A small molecule known for its ability to bind to the protein avidin with exceptionally high affinity. This property makes biotin a valuable tool for researchers in various applications, such as protein purification and detection [].
- PEG spacer: A hydrophilic chain of polyethylene glycol units. PEG spacers are often used to improve the solubility and stability of biomolecules in aqueous solutions [].
- Lipoamide: A component of enzymes involved in alpha-keto acid dehydrogenase complexes, which play a crucial role in cellular metabolism [].
Targeted Drug Delivery Systems
Biotin-PEG11-Lipoamide can be employed in the development of targeted drug delivery systems. The lipoamide moiety can be conjugated to therapeutic drugs, while the biotin group allows for specific targeting and controlled release of the drug at the desired site []. Avidin or streptavidin, biotin's binding partners, can be conjugated to carriers such as liposomes or nanoparticles. When administered, the biotinylated drug-lipoamide conjugate binds to the avidin/streptavidin on the carrier, forming a complex that can be directed towards specific cells or tissues expressing receptors for the drug [].




